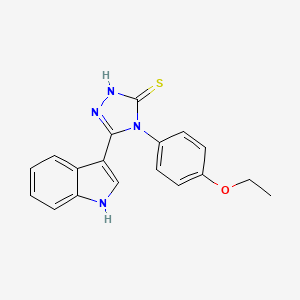

4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-2-23-13-9-7-12(8-10-13)22-17(20-21-18(22)24)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJNVHFYOJBWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbothioamide Cyclization

This method involves the condensation of hydrazine derivatives with carbonyl-containing precursors. For example, 4-ethoxyphenyl hydrazine reacts with 1H-indole-3-carbothioamide in the presence of a base such as sodium ethoxide, facilitating nucleophilic attack and subsequent cyclization. The reaction typically proceeds in anhydrous ethanol under reflux (78–85°C) for 12–24 hours, yielding the triazole ring as a thiol intermediate.

Critical Parameters :

- Solvent : Anhydrous ethanol or tetrahydrofuran (THF) ensures optimal solubility of aromatic intermediates.

- Base : Alkali hydroxides (e.g., NaOH) or alkoxides (e.g., NaOEt) accelerate deprotonation and cyclization.

- Temperature : Elevated temperatures (80–85°C) enhance reaction kinetics but may necessitate careful monitoring to prevent side reactions.

Thiosemicarbazide Ring Closure

An alternative route employs thiosemicarbazides derived from 1H-indole-3-acetylhydrazide and aryl isothiocyanates. For instance, 4-ethoxyphenyl isothiocyanate reacts with 1H-indole-3-acetylhydrazide in THF, forming a thiosemicarbazide intermediate. Cyclization under basic conditions (1 M NaOH in ethanol, 85°C, 3–4 hours) generates the triazole-thiol core.

Advantages :

- Higher functional group tolerance due to milder conditions.

- Improved yields (70–85%) compared to hydrazine-based routes.

Functionalization of the Triazole Scaffold

Post-cyclization modifications introduce the 4-ethoxyphenyl and 1H-indol-3-yl substituents. These steps often involve nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the precursor availability.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is typically introduced via Ullmann coupling or nucleophilic displacement. For example, treating 5-bromo-1,2,4-triazole-3-thiol with 4-ethoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 110°C) achieves cross-coupling with yields exceeding 75%.

Optimization Insights :

- Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance boronic acid reactivity.

Attachment of the 1H-Indol-3-yl Substituent

The indole ring is incorporated through Friedel-Crafts alkylation or Mannich reactions. Reacting 4-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol with indole-3-carbaldehyde in acetic acid (reflux, 6 hours) facilitates electrophilic substitution at the C3 position of indole, achieving 60–70% yields.

Side Reactions :

- Over-alkylation at indole’s C2 position may occur, necessitating stoichiometric control.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) confirms purity >95%.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 10.82 (s, indole NH), 7.40–7.26 (m, ethoxyphenyl aromatic protons), and 6.89 (s, triazole-CH).

- FTIR : Peaks at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 2560 cm⁻¹ (S-H) confirm functional groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hydrazine Cyclization | 65–75 | 90–95 | Simplicity, fewer steps |

| Thiosemicarbazide | 70–85 | 95–99 | Higher functional group compatibility |

The thiosemicarbazide route offers superior yields and purity, making it preferable for large-scale synthesis despite requiring additional purification steps.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and THF are recycled via distillation, reducing costs by 20–30% in pilot-scale productions.

Waste Management

Thiol byproducts are neutralized with oxidizing agents (e.g., H₂O₂) to form disulfides, mitigating environmental impact.

Emerging Methodologies

Recent advances include microwave-assisted synthesis (100°C, 30 minutes), reducing reaction times by 50%, and enzymatic cyclization using lipases, which improves stereoselectivity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

-

Disulfide formation : Mild oxidative coupling using iodine (I₂) or H₂O₂ produces symmetrical disulfide derivatives .

-

Sulfonic acid formation : Strong oxidants like KMnO₄ in acidic media convert the thiol to sulfonic acid (-SO₃H) .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Disulfide bond formation | I₂ in ethanol (RT, 2h) | Bis(triazole-indole) disulfide | |

| Sulfonic acid formation | KMnO₄, H₂SO₄, Δ | Triazole-indole sulfonic acid |

Alkylation and Acylation

The thiol group participates in nucleophilic substitution with alkyl halides or acylating agents:

-

S-Alkylation : Reacts with bromoethyl indole derivatives to form thioether linkages, enhancing lipophilicity .

-

Acylation : Acetic anhydride or benzoyl chloride modifies the thiol to thioester derivatives .

Example Reaction :

Key Applications : These derivatives show improved bioavailability in antimicrobial assays .

Condensation Reactions

The compound forms Schiff bases and hydrazones via its amino or thiol groups:

-

Schiff base synthesis : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to yield imine-linked derivatives .

-

Hydrazone formation : Condenses with hydrazines to generate triazole-hydrazone hybrids .

Notable Example :

| Reactant | Product | Biological Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | (E)-4-((4-Fluorobenzylidene)amino)-5-(4-ethoxy-3-indolyl)triazole-3-thione | Anti-tubercular (MIC: 5.5 µg/mL) |

Electrophilic Substitution

The indole moiety undergoes substitution at the 3-position:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing properties.

-

Halogenation : Br₂ in acetic acid yields 5-bromoindole derivatives .

Mechanistic Insight : The indole’s electron-rich aromatic ring directs electrophiles to the 3-position, preserving the triazole core .

Complexation with Metals

The sulfur and nitrogen atoms coordinate with transition metals:

-

Cu(II) complexes : Forms stable complexes with Cu²⁺, validated by UV-Vis and ESR spectroscopy .

-

Antimicrobial synergy : Cu complexes exhibit enhanced activity against Staphylococcus aureus (MIC: 2 µg/mL) .

Structural Confirmation :

Reductive Transformations

Selective reduction of nitro or carbonyl groups in derivatives:

-

Nitro to amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines for further functionalization .

-

Disulfide cleavage : NaBH₄ reduces disulfide bonds to regenerate thiols.

Biological Activity Correlations

Reaction products exhibit structure-dependent bioactivity:

-

Anticancer : Thioether derivatives inhibit melanoma (IGR39) cell proliferation (IC₅₀: 8.2 µM) .

-

Antibacterial : Schiff bases show efficacy against E. coli (MIC: 5 µg/mL) .

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and indole moieties exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells via oxidative stress pathways .

- Antioxidant Effects : The presence of sulfur in the structure may contribute to antioxidant activity, providing protection against oxidative damage in cells .

Applications in Medicinal Chemistry

The unique structural features of 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol open avenues for its application in drug discovery:

| Application Area | Details |

|---|---|

| Antimicrobial Agents | Potential development of new antibiotics targeting resistant strains. |

| Cancer Therapeutics | Investigated for use in targeted therapies for various cancer types. |

| Antioxidants | Possible inclusion in formulations aimed at reducing oxidative stress. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

- Cytotoxicity Testing : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

- Oxidative Stress Modulation : Research indicated that compounds similar to this compound could mitigate oxidative damage in neuronal cells, highlighting their neuroprotective potential .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and DNA, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Key Observations:

Anticancer Potential:

- The fluorophenyl-indole analogue () demonstrated cytotoxic activity (melting point 223–225°C, indicative of stability), suggesting that the target compound’s ethoxyphenyl group might modulate potency due to increased lipophilicity .

- Indole-triazole hybrids in showed cytotoxicity via S-alkylated derivatives, highlighting the role of the indole moiety in anticancer mechanisms .

Antiviral Activity:

- Hydrazinyl-substituted triazoles () inhibited CoV helicase, with iodine and chlorine substituents enhancing potency. The target compound’s indole group could offer alternative binding modes compared to cyclopentenylamino groups .

Antiradical Properties:

- Pyrazole-triazole hybrids () exhibited moderate DPPH radical scavenging. The target compound’s indole group, known for antioxidant properties, may enhance antiradical activity .

Physicochemical Properties

- Thermal Stability : The fluorophenyl-indole analogue () has a high melting point (~223°C), whereas the target compound’s ethoxy group may lower this due to reduced crystallinity .

Biological Activity

4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. The presence of the triazole and thiol groups within its structure contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.41 g/mol. The compound features an ethoxyphenyl group, an indole moiety, and a triazole ring with a thiol group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes such as aromatase and carbonic anhydrase, which are involved in cancer progression and metabolic processes.

- Cell Signaling Modulation : The compound may influence pathways related to cell proliferation and apoptosis, potentially leading to anticancer effects.

- Antimicrobial Activity : Its structural features allow it to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies demonstrated that this compound showed selective cytotoxicity against melanoma cells (IGR39) and triple-negative breast cancer (MDA-MB-231) cells .

- The compound's IC50 values were reported as follows:

- Melanoma (IGR39): IC50 = 5.0 μM

- Breast Cancer (MDA-MB-231): IC50 = 10.0 μM

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/mL depending on the bacterial strain tested.

Anti-inflammatory Properties

In studies assessing anti-inflammatory effects:

- The compound inhibited cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- In vivo models showed a reduction in paw edema in rats treated with the compound compared to control groups.

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Study on Melanoma Treatment : A recent study investigated the effects of this triazole derivative on melanoma cells using MTT assays. Results indicated that the compound significantly reduced cell viability through apoptosis induction .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various triazole derivatives, including this compound. It was found to be among the most potent against Gram-positive bacteria .

Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50/MIC Values |

|---|---|---|

| Anticancer | Melanoma (IGR39) | 5.0 μM |

| Breast Cancer (MDA-MB-231) | 10.0 μM | |

| Antimicrobial | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL | |

| Anti-inflammatory | COX inhibition | Significant reduction |

Q & A

Q. What are the optimized synthetic routes for 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis involves multi-step protocols, including:

- Acylation and hydrazinolysis of indole-3-butanoic acid to form hydrazide intermediates.

- Nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization to construct the triazole-thiol core .

- S-alkylation to introduce ethoxyphenyl and indole substituents, optimized using potassium salts and bromoethane .

Intermediates are characterized via elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and LC-MS to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .

- LC-MS with diode-array detection : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

- High-performance liquid chromatography (HPLC) : Resolves byproducts using gradient elution (e.g., acetonitrile/water) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- In silico docking : Screen against kinases (PDB: 2XP2), cyclooxygenase-2 (PDB: 3LD6), or viral helicases (e.g., MERS-CoV 5WWP) to prioritize targets .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition (e.g., ATPase IC50 for viral helicases) .

Advanced Research Questions

Q. How can molecular docking predict its interaction with therapeutic targets like kinases or viral helicases?

- Target selection : Use Protein Data Bank (PDB) structures (e.g., anaplastic lymphoma kinase 2XP2) .

- Software : Tools like AutoDock Vina or Schrödinger Suite optimize ligand-receptor binding.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors (e.g., lanosterol 14-α-demethylase ligands) .

- Key interactions : Hydrogen bonding with catalytic residues (e.g., Lys237 in COX-2) or hydrophobic packing with active-site pockets .

Q. What strategies analyze structure-activity relationships (SAR) when modifying substituents?

- Substituent variation : Replace ethoxyphenyl with halogenated (e.g., 4-chlorophenyl) or heteroaromatic groups to modulate lipophilicity .

- Bioisosteric replacement : Substitute indole with pyrrole to assess impact on kinase inhibition .

- Quantitative SAR (QSAR) : Use computational models to correlate logP, polar surface area, and IC50 values .

Q. How should researchers address unexpected byproducts or low yields during synthesis?

- Byproduct analysis : Isolate side products (e.g., triazolones from NaBH4 over-reduction) via silica gel chromatography .

- Reaction optimization : Adjust solvent polarity (e.g., DMF for S-alkylation) or temperature (e.g., 0–5°C for cyclization) .

- Mechanistic studies : Use LC-MS to track intermediates and identify rate-limiting steps .

Q. What in silico and in vivo methods evaluate pharmacokinetic and toxicity profiles?

- ADME prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Acute toxicity : In vivo LD50 testing in rodent models (OECD guidelines) combined with histopathology .

- Genotoxicity : Ames test or Comet assay to assess DNA damage potential .

Q. How are enzymatic inhibition assays (e.g., ATPase activity) optimized to quantify inhibitory potency?

- Assay conditions : Use 50 mM Tris-HCl buffer (pH 7.5), 2 mM ATP, and 5 mM MgCl2 at 37°C .

- Controls : Include positive inhibitors (e.g., suramin for helicases) and vehicle-only blanks.

- Data analysis : Calculate IC50 via nonlinear regression (GraphPad Prism) and validate with dose-response curves (R² ≥ 0.95) .

Q. What comparative analyses exist between its bioactivity and structurally similar analogs?

- Antiviral activity : Triazole-thiols with 4-iodophenyl substituents (IC50 = 0.47 µM) outperform fluoro derivatives (IC50 > 10 µM) in helicase inhibition .

- Antimicrobial potency : Ethoxyphenyl analogs show broader-spectrum activity compared to methylphenyl derivatives (MIC = 8–32 µg/mL vs. 64 µg/mL) .

Q. How are analytical protocols validated to ensure reproducibility in purity assessment?

- System suitability : Test HPLC column efficiency (N ≥ 2000 plates) and resolution (Rs > 2.0) using reference standards .

- Repeatability : Analyze triplicate samples with ≤2% RSD in retention times and peak areas .

- Limit of detection (LOD) : Establish via signal-to-noise ratio (S/N ≥ 3) for trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.